3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine
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Overview
Description
3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine is a heterocyclic compound that features a furan ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine typically involves multicomponent reactions (MCRs) that allow for the construction of complex molecules from simple starting materials. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazines and aldehydes under acidic or basic conditions . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, dihydropyrazole derivatives, and various substituted furan and pyrazole compounds .
Scientific Research Applications
3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The furan and pyrazole rings contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A compound with similar furan ring structure but different functional groups.
1-Methyl-3-propyl-1h-pyrazol-5-amine: A compound with a similar pyrazole ring structure but lacking the furan ring.
Uniqueness
3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
5-(furan-3-yl)-2-methyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-3-4-9-10(8-5-6-15-7-8)13-14(2)11(9)12/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
ADQXUUDFWNZPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C2=COC=C2)C)N |
Origin of Product |
United States |
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